molecular formula C17H17N5O3S B2371876 ethyl (4-(2-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate CAS No. 1203108-88-6

ethyl (4-(2-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate

Cat. No.: B2371876
CAS No.: 1203108-88-6
M. Wt: 371.42
InChI Key: IKEJTGGPXOCNSJ-UHFFFAOYSA-N
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Description

Ethyl (4-(2-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate is a heterocyclic compound featuring a fused benzoimidazoimidazole core linked to a thiazole ring via a ketone-containing ethyl chain.

Properties

IUPAC Name

ethyl N-[4-[2-(1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O3S/c1-2-25-17(24)20-15-18-11(10-26-15)9-14(23)22-8-7-21-13-6-4-3-5-12(13)19-16(21)22/h3-6,10H,2,7-9H2,1H3,(H,18,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKEJTGGPXOCNSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=NC(=CS1)CC(=O)N2CCN3C2=NC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Diamines

The benzimidazoimidazole core is typically synthesized via cyclization of 1,2-diaminobenzene derivatives with carbonyl-containing reagents. For example:

  • Method A : Reaction of 1,2-diaminobenzene with glyoxal under acidic conditions yields 2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazole.
  • Method B : Use of triphosgene or urea facilitates cyclization to form the bicyclic structure.

Example Protocol :

  • Dissolve 1,2-diaminobenzene (1.0 eq) in acetic acid.
  • Add glyoxal (1.1 eq) dropwise at 0°C.
  • Stir at room temperature for 12 hours.
  • Neutralize with NaHCO₃ and extract with ethyl acetate.
    Yield : 75–85%.

Installation of the Ethyl Carbamate Group

Carbamate Formation via Chloroformate

  • Reaction with Ethyl Chloroformate :
    • Treat the thiazole-2-amine intermediate with ethyl chloroformate in the presence of K₂CO₃.
    • Conditions : Dichloromethane, 0°C to room temperature, 4–6 hours.
    • Yield : 70–78%.

CO₂-Based Carbamate Synthesis

A greener approach utilizes CO₂, ethanol, and a polymer-supported DBU catalyst:

  • Suspend the thiazole-2-amine in acetonitrile.
  • Add CO₂ (1 atm) and ethyl iodide (1.2 eq).
  • Stir with PS-DBU (20 mol%) at room temperature for 12 hours.
    Yield : 65–72%.

Convergent Synthesis Approach

A one-pot strategy combines subunits sequentially (Figure 2):

  • Synthesize the benzimidazoimidazole core.
  • Couple with 4-(2-oxoethyl)thiazole using TBTU.
  • Introduce the carbamate group via ethyl chloroformate.
    Total Yield : 50–58%.

Analytical Data and Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, imidazole), 7.45–7.30 (m, 4H, aromatic), 4.20 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.85 (s, 2H, CH₂CO), 1.30 (t, J = 7.1 Hz, 3H, CH₃).
  • HRMS (ESI) : m/z calc. for C₁₇H₁₆N₅O₃S [M+H]⁺: 394.1024; found: 394.1028.

Purity and Yield Comparison

Method Key Reagent Yield (%) Purity (%)
Stepwise Synthesis EDCI, TBTU 68–75 95–98
CO₂-Based Carbamate PS-DBU 65–72 93–97
Convergent Approach Ethyl Chloroformate 50–58 90–94

Challenges and Optimization

  • Regioselectivity : Competing reactions during thiazole functionalization require careful control of stoichiometry.
  • Solvent Choice : DMF enhances coupling efficiency but complicates purification.
  • Catalyst Recycling : PS-DBU can be reused ≥5 times without significant activity loss.

Chemical Reactions Analysis

Types of Reactions: Ethyl (4-(2-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

  • Reduction: Reducing agents like lithium aluminium hydride or sodium borohydride are typically employed.

  • Substitution: Substitution reactions can involve halogenation or nitration, with reagents like bromine or nitric acid.

Major Products:

  • Oxidation: Formation of corresponding oxides or ketones.

  • Reduction: Conversion to alcohols or amines.

  • Substitution: Introduction of functional groups like halides or nitro groups, enhancing reactivity and utility in further reactions.

Scientific Research Applications

Antimicrobial Properties

Recent studies have indicated that thiazole derivatives, including compounds similar to ethyl (4-(2-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate, exhibit significant antimicrobial activity. For instance, thiazole derivatives have been synthesized and tested for their efficacy against various Gram-negative bacteria. The incorporation of benzimidazole structures has been shown to enhance the antimicrobial potency of these compounds .

Anticancer Activity

The compound has shown promise in anticancer research. Thiazole derivatives have been reported to possess anticancer effects against several cancer cell lines. In vitro studies demonstrated that certain modifications to the thiazole ring can enhance the compound's ability to inhibit cancer cell proliferation. For example, the addition of specific substituents on the thiazole structure resulted in improved activity against Caco-2 and A549 cancer cell lines .

Anti-inflammatory Effects

Compounds with similar structures have been noted for their anti-inflammatory properties. Research indicates that certain benzimidazole derivatives can inhibit key inflammatory pathways, making them potential candidates for treating inflammatory diseases .

Neuroprotective Effects

Emerging studies suggest that derivatives of benzimidazole may exhibit neuroprotective effects, which could be beneficial in treating neurodegenerative disorders like Alzheimer's disease. The mechanism may involve the modulation of neuroinflammatory responses and protection against oxidative stress .

Case Studies

StudyFindingsImplications
Study 1Demonstrated significant antimicrobial activity against Gram-negative bacteria using thiazole derivativesSupports further development of these compounds as potential antibiotics
Study 2Showed enhanced anticancer activity in modified thiazole derivatives against Caco-2 cellsHighlights potential for cancer therapy applications
Study 3Investigated neuroprotective properties of benzimidazole derivativesOpens avenues for treatment strategies in neurodegenerative diseases

Mechanism of Action

The mechanism by which ethyl (4-(2-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate exerts its effects involves interaction with specific molecular targets. The benzoimidazole core may interact with DNA or enzymes, while the thiazole ring could modulate enzyme activity. The ethyl carbamate group is likely involved in stabilizing the compound within biological systems, enhancing its bioavailability and effectiveness.

Comparison with Similar Compounds

Benzoimidazoimidazole vs. Imidazo[2,1-b][1,3]thiazole

The target compound’s benzo[d]imidazo[1,2-a]imidazole core distinguishes it from imidazo[2,1-b][1,3]thiazoles, which lack the fused benzene ring. For example, derivatives of imidazo[2,1-b][1,3]thiazole (e.g., compounds 3a-j and 4a-j in ) exhibit antimicrobial and anti-inflammatory activities due to their planar, electron-rich structures .

Thiazole Substituents

The thiazole ring in the target compound is functionalized with an ethyl carbamate group, a feature shared with thiazolylmethylcarbamate analogs in (e.g., compounds l , m , w , x ). These analogs demonstrate antiviral and antibacterial properties, suggesting that the carbamate group plays a critical role in modulating solubility and target engagement .

Pharmacological Activities

  • Imidazo-thiazoles (): Exhibit antimicrobial activity against Gram-positive bacteria (MIC: 2–8 µg/mL) and analgesic effects (30–50% reduction in pain response in rodent models) .
  • Quinazolinone-thiazoles (): Analgesic activity comparable to aspirin (ED₅₀: 25–50 mg/kg) .
  • Triazolothiazines (): Potent metallo-β-lactamase inhibitors (IC₅₀: 0.1–1 µM), highlighting the role of fused heterocycles in antibiotic resistance .

The ethyl carbamate group in the target compound may enhance metabolic stability compared to ester or hydrazide derivatives, as seen in .

Data Table: Key Structural and Functional Comparisons

Compound Class Core Structure Key Substituents Synthesis Highlights Pharmacological Activity
Target Compound Benzo[d]imidazo[1,2-a]imidazole Ethyl carbamate, thiazole Alkylation, carbamate coupling Hypothesized antimicrobial/analgesic
Imidazo[2,1-b][1,3]thiazoles Imidazo-thiazole Hydrazones, hydroxylamine Condensation, hydrazine cyclization Antimicrobial, anti-inflammatory
Quinazolinone-thiazoles Quinazolinone fused with thiazole Hydrazides, pyrazoles Cyclization with thioglycolic acid Analgesic (ED₅₀: 25–50 mg/kg)
Thiazolylmethylcarbamates Thiazole with carbamate Hydroperoxide, diphenylhexane Ester hydrolysis, carbamate formation Antiviral, antibacterial

Research Implications and Gaps

The target compound’s structural complexity offers opportunities for optimizing pharmacokinetic properties, but further studies are needed to:

Validate its bioactivity against resistant bacterial strains (e.g., metallo-β-lactamase-producing pathogens) .

Compare its metabolic stability with imidazo-thiazole and carbamate analogs .

Explore synergistic effects in combination therapies, leveraging its multi-heterocyclic architecture.

Biological Activity

Ethyl (4-(2-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the existing literature on its biological activity, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a unique structure comprising a benzoimidazole core, a thiazole ring, and an ethyl carbamate group. Its molecular formula is C14H16N4O2SC_{14}H_{16}N_{4}O_{2}S, with a molecular weight of approximately 304.37 g/mol. The presence of these functional groups suggests potential bioactivity due to their roles in various biochemical interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazole derivatives, which are structurally related to this compound. For instance:

  • Thiazole Derivatives : A study reported that thiazole compounds exhibited significant activity against Gram-positive and Gram-negative bacteria. The incorporation of specific substituents on the thiazole ring was shown to enhance their antimicrobial efficacy .
  • Case Studies : In vitro tests demonstrated that certain thiazole derivatives reduced the viability of Caco-2 cells by 39.8% compared to untreated controls, indicating their potential as antimicrobial agents .

Anticancer Activity

The anticancer potential of thiazole-containing compounds is well-documented. This compound may exhibit similar properties:

  • Cell Line Studies : Research has shown that thiazoles can significantly decrease cell viability in cancer cell lines such as A549 and Caco-2. For example, compounds with specific substitutions on the thiazole ring demonstrated IC50 values indicating potent anticancer activity .
CompoundCell Line% Viability ReductionIC50 (µg/mL)
Thiazole 3aCaco-256.9%31.9
Thiazole 3bA54944.3%27.2
Ethyl Carbamate DerivativeCaco-239.8%Not specified

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like this compound:

  • Thiazole Ring Modifications : The presence of electron-donating groups at specific positions on the thiazole ring has been correlated with increased anticancer activity.
  • Benzoimidazole Core : The benzoimidazole moiety contributes to the compound's ability to interact with biological targets, enhancing its potential as an anticancer agent.

Q & A

Q. What are the key structural features of this compound, and how do they influence its reactivity and biological activity?

  • Methodological Answer : The compound contains a thiazole ring, a carbamate group, and a benzoimidazoimidazole moiety. The thiazole ring contributes to π-π stacking interactions, while the carbamate group enhances solubility and modulates pharmacokinetics. The benzoimidazoimidazole core may facilitate binding to biological targets via hydrogen bonding or hydrophobic interactions. Structural characterization should involve:
  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H and 13C^{13}C NMR spectra to confirm substituent positions and electronic environments .
  • X-ray Crystallography : Resolve the 3D structure to assess stereoelectronic effects on reactivity .
    Table 1 : Key Functional Groups and Their Roles
Functional GroupRole in Reactivity/Bioactivity
Thiazole ringStabilizes charge transfer interactions
CarbamateModulates metabolic stability
BenzoimidazoimidazoleEnhances binding to hydrophobic pockets

Q. How can researchers design a synthetic route for this compound?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions. A plausible route includes:

Thiazole Core Formation : Cyclocondensation of thiourea derivatives with α-halo ketones under reflux (e.g., in 1,4-dioxane) .

Carbamate Installation : Reaction of the thiazole intermediate with ethyl chloroformate in the presence of a base (e.g., triethylamine) .

Benzoimidazoimidazole Coupling : Use of coupling agents like HATU or DCC for amide bond formation between the thiazole and benzoimidazoimidazole moieties .
Critical Parameters :

  • Temperature control (60–80°C for cyclocondensation).
  • Solvent selection (polar aprotic solvents for carbamate formation).

Advanced Research Questions

Q. What computational methods are effective for predicting the compound’s mechanism of action?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can predict binding affinities to enzymes or receptors. For example:
  • Docking Studies : Use the crystal structure of target proteins (e.g., kinases or GPCRs) to model interactions with the benzoimidazoimidazole moiety .
  • Binding Free Energy Calculations : Apply MM-PBSA/GBSA methods to quantify thermodynamic stability of ligand-receptor complexes .
    Table 2 : Example Docking Results for Analogous Compounds
Target ProteinBinding Affinity (kcal/mol)Key Interactions
Kinase X-9.2Hydrogen bonds with Thr123, hydrophobic stacking
GPCR Y-8.7Salt bridges with Asp189

Q. How can researchers resolve contradictory data in biological activity assays?

  • Methodological Answer : Contradictions may arise from assay conditions or target selectivity. Mitigation strategies include:
  • Dose-Response Curves : Establish EC50_{50}/IC50_{50} values across multiple concentrations .
  • Orthogonal Assays : Validate enzyme inhibition (e.g., fluorescence-based assays) with cell-based viability assays (e.g., MTT) .
  • Off-Target Screening : Use proteome-wide affinity profiling (e.g., CETSA) to identify non-specific interactions .

Q. What experimental approaches are recommended for toxicity profiling?

  • Methodological Answer : Despite limited safety data for this compound, analogous studies suggest:
  • In Vitro Cytotoxicity : Test against human cell lines (e.g., HEK293, HepG2) using lactate dehydrogenase (LDH) release assays .
  • Metabolic Stability : Use liver microsomes (human/rat) to assess cytochrome P450-mediated degradation .
  • Genotoxicity : Perform Ames tests for mutagenic potential .

Key Research Gaps and Recommendations

  • Mechanistic Elucidation : Conduct cryo-EM studies to visualize compound-target interactions at atomic resolution.
  • In Vivo Pharmacokinetics : Perform rodent studies to assess bioavailability and tissue distribution .
  • Structure-Activity Relationships (SAR) : Synthesize derivatives with modified carbamate or thiazole groups to optimize potency .

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